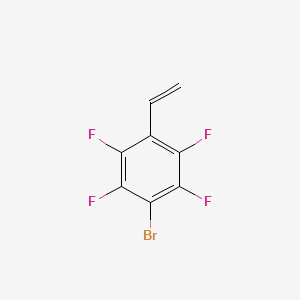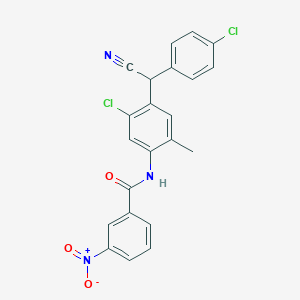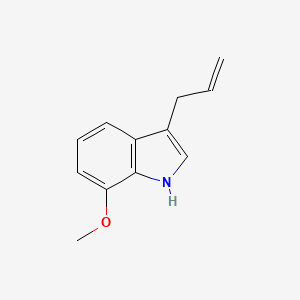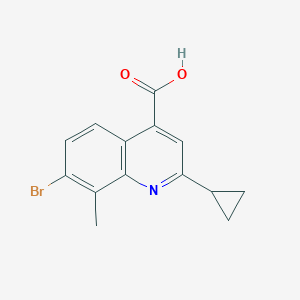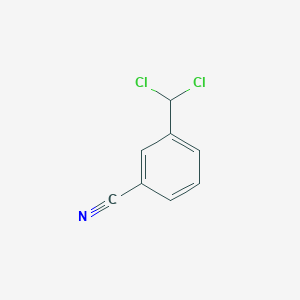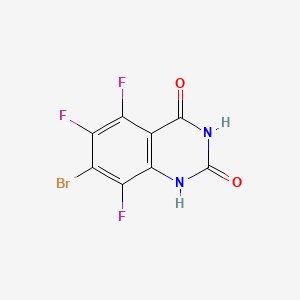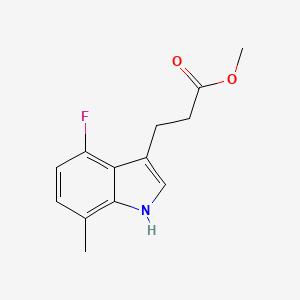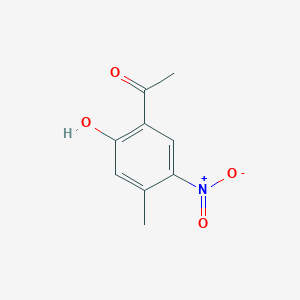
1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-4-methylacetophenone using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl ethanones.
科学研究应用
1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
- 1-(4-Hydroxy-3-methyl-5-nitrophenyl)ethanone
- 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone
- 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
Comparison: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC 名称 |
1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO4/c1-5-3-9(12)7(6(2)11)4-8(5)10(13)14/h3-4,12H,1-2H3 |
InChI 键 |
FCBMJSQEZYLSAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


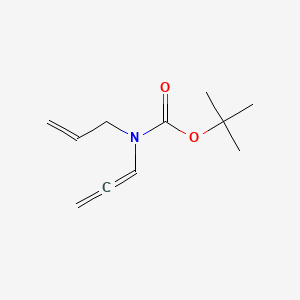
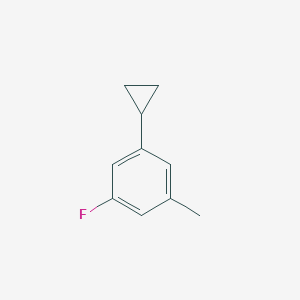

![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)

